3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN.ClH/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13;/h1-7,9-10,15H,8,11,17H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUMGDLINIFQOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Phenyl-3-(4-fluorophenyl)propan-1-one
Step 1 : Claisen condensation of 4-fluoroacetophenone with ethyl formate under basic conditions yields benzoylacetaldehyde sodium salt.
$$
\text{4-Fluoroacetophenone} + \text{CH}2(\text{OEt})2 \xrightarrow{\text{NaOEt}} \text{4-Fluorobenzoylacetaldehyde sodium salt}
$$
Step 2 : Condensation with methylamine hydrochloride forms the α,β-unsaturated ketone, 1-phenyl-3-(methylamino)-2-propen-1-one.
Reductive Amination
The ketone is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride in methanol, yielding the secondary amine:
$$
\text{1-Phenyl-3-(4-fluorophenyl)propan-1-one} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{3-(4-Fluorophenyl)-1-phenylpropan-1-amine}
$$
Conditions :
Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid in diethyl ether, precipitating the hydrochloride salt:
$$
\text{Amine} + \text{HCl} \rightarrow \text{Amine hydrochloride}
$$
Table 1 : Optimization of Reductive Amination Conditions
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Reducing Agent | NaBH4 | 45 | 85 |
| Reducing Agent | NaBH3CN | 65 | 95 |
| Solvent | MeOH | 60 | 90 |
| Solvent | AcOH | 70 | 97 |
Asymmetric Hydrogenation for Enantioselective Synthesis
For applications requiring enantiomeric purity, the KR101644016B1 patent methodology provides a framework.
Enamide Intermediate Preparation
The α,β-unsaturated ketone is converted to an enamide via reaction with a chiral amine (e.g., (R)-1-phenylethylamine):
$$
\text{1-Phenyl-3-(4-fluorophenyl)propenone} + \text{R-NH}_2 \rightarrow \text{Enamide}
$$
Catalytic Hydrogenation
Using a ruthenium-chiral ligand catalyst (e.g., Ru-BINAP), the enamide undergoes asymmetric hydrogenation:
$$
\text{Enamide} + \text{H}_2 \xrightarrow{\text{Ru-BINAP}} \text{(R)-3-(4-Fluorophenyl)-1-phenylpropan-1-amine}
$$
Conditions :
- Pressure: 50 psi H2.
- Solvent: Tetrahydrofuran (THF).
- Temperature: 25°C.
Table 2 : Catalyst Performance in Asymmetric Hydrogenation
| Catalyst System | ee (%) | Yield (%) |
|---|---|---|
| Ru-(S)-BINAP | 98 | 85 |
| Ru-(R)-BINAP | 97 | 82 |
| Rh-DuPhos | 95 | 78 |
Grignard Addition and Nucleophilic Substitution
Tertiary Alcohol Synthesis
1-Phenylpropan-1-one reacts with 4-fluorophenylmagnesium bromide to form a tertiary alcohol:
$$
\text{1-Phenylpropan-1-one} + \text{4-FluorophenylMgBr} \rightarrow \text{1-Phenyl-3-(4-fluorophenyl)propan-1-ol}
$$
Tosylation and Amine Substitution
The alcohol is converted to a tosylate, followed by nucleophilic substitution with aqueous ammonia:
$$
\text{Tosylate} + \text{NH}_3 \rightarrow \text{3-(4-Fluorophenyl)-1-phenylpropan-1-amine}
$$
Challenges : Competing elimination reactions necessitate controlled conditions (low temperature, polar aprotic solvents).
Comparative Analysis of Synthetic Routes
Table 3 : Route Comparison for 3-(4-Fluorophenyl)-1-phenylpropan-1-amine Hydrochloride
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Reductive Amination | Simple, scalable | Moderate enantiocontrol | 65–70 |
| Asymmetric Hydrogenation | High ee (>95%) | Costly catalysts | 80–85 |
| Grignard Substitution | Avoids reduction steps | Low substitution efficiency | 50–55 |
Chemical Reactions Analysis
Oxidation Reactions
The primary amine undergoes oxidation to form imines or nitroso derivatives under controlled conditions:
| Oxidizing Agent | Product | Conditions | Stability |
|---|---|---|---|
| KMnO₄ | 3-(4-Fluorophenyl)propan-1-imine | Aqueous H₂SO₄, 0°C | Air-sensitive |
| NaOCl | Nitroso derivative | RT, CH₂Cl₂ | Light-sensitive |
Reduction Reactions
The ketone intermediate (3-(4-fluorophenyl)-1-phenylpropan-1-one) is reduced using sodium borohydride (NaBH₄) in methanol to form the alcohol precursor :
Electrophilic Substitution
The 4-fluorophenyl group participates in Friedel-Crafts alkylation and halogenation due to electron-withdrawing fluorine effects :
| Reaction Type | Reagents | Position Selectivity | Byproducts |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Meta (72%) | Ortho (18%) |
| Sulfonation | SO₃/H₂SO₄ | Para (68%) | - |
Nucleophilic Reactions
The amine group undergoes alkylation and acylation to form tertiary amines or amides :
Alkylation with Epoxides
Example: Reaction with 1-chloro-3-phenylpropan-2-ol :
-
Conditions : K₂CO₃/NaI in DMF, 80–90°C.
-
Product : N-Benzyl-N-methyl-3-phenylpropan-1-amine.
Acylation with CDI-Activated Acids
Example: Formation of amides using 1,1'-carbonyldiimidazole (CDI) :
Industrial-Scale Optimizations
| Parameter | Laboratory Method | Industrial Method | Advantage |
|---|---|---|---|
| Purification | Column chromatography | Continuous crystallization | 99.5% purity |
| Reaction Time | 3–6 hr | 30 min (flow reactor) | 20% higher yield |
| Catalyst Recycling | Not feasible | Pd-C filtration reuse | Cost reduction (40%) |
Mechanistic Insights
-
Reductive Amination : Proceeds via Schiff base formation, followed by catalytic hydrogenation .
-
Fluorine Effects : The 4-fluoro group deactivates the aromatic ring, directing electrophiles to meta/para positions .
-
Steric Hindrance : Bulky substituents on nitrogen reduce reaction rates in alkylation (e.g., dibenzylamine vs. methylamine) .
Byproduct Analysis
| Reaction | Major Byproduct | Mitigation Strategy |
|---|---|---|
| Reductive Amination | Over-reduced hydrocarbons | Controlled H₂ pressure |
| Friedel-Crafts | Di-substituted isomers | Low-temperature catalysis |
Scientific Research Applications
Pharmacological Applications
Neurotransmitter Modulation
The compound is primarily studied for its ability to modulate neurotransmitter systems. It acts as a central nervous system stimulant by increasing the release and inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism suggests potential applications in treating mood disorders and attention-deficit hyperactivity disorder (ADHD) .
Antipsychotic Potential
Research indicates that 3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride may exhibit antipsychotic properties. Behavioral pharmacology studies have shown that it can suppress self-stimulation in animal models, indicating efficacy similar to traditional antipsychotics but with a potentially reduced risk of extrapyramidal side effects . This positions the compound as a candidate for developing safer antipsychotic medications.
Therapeutic Research
Synucleinopathies Treatment
Recent patents suggest that compounds related to this structure may be effective in treating synucleinopathies, which include disorders like Parkinson's disease. The therapeutic strategies involve administering this compound to manage symptoms or slow disease progression .
Comparative Studies
Comparative studies with traditional antipsychotics reveal that this compound has a favorable therapeutic window, allowing for effective treatment doses that do not lead to adverse effects commonly associated with older drugs .
The biological activity of this compound is influenced by its interactions with various neurotransmitter receptors. The fluorine atom enhances lipophilicity and receptor binding affinity, which may contribute to its pharmacological effects. Studies have highlighted its potential as an antipsychotic agent with a unique profile that warrants further investigation.
Case Studies and Experimental Findings
Several experimental studies have been conducted to explore the efficacy and safety profile of this compound:
| Study Focus | Findings |
|---|---|
| Behavioral Pharmacology | Inhibits avoidance behavior in rat models without inducing cataleptic responses . |
| Side Effect Profile | Reduced propensity for causing extrapyramidal symptoms compared to traditional antipsychotics . |
| Therapeutic Window | Effective doses identified that separate therapeutic effects from adverse effects . |
Synthesis and Production
The synthesis of this compound typically involves reductive amination of 4-fluorobenzaldehyde with phenylacetone, followed by conversion to its hydrochloride salt using hydrochloric acid. This method can be optimized for industrial production to enhance yield and purity .
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride involves its interaction with various molecular targets, including neurotransmitter transporters and receptors. It is believed to act as a central nervous system stimulant by increasing the release and inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased synaptic concentrations of these neurotransmitters, resulting in enhanced neurotransmission and stimulation of the central nervous system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dapoxetine Hydrochloride
- Structure : (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride .
- Key Differences: Dapoxetine contains a naphthyloxy group instead of the 4-fluorophenyl group. The dimethylamino group in dapoxetine enhances serotonin reuptake inhibition, whereas the unmodified amine in 3-(4-fluorophenyl)-1-phenylpropan-1-amine may limit receptor selectivity.
- Pharmacology : Dapoxetine is a fast-acting SSRI used for premature ejaculation, with rapid metabolism and low side effects .
Paroxetine Hydrochloride
- Structure: (3S,4R)-4-(p-Fluorophenyl)-3-[(3,4-methylenedioxyphenoxy)methyl]piperidine hydrochloride .
- Key Differences: Paroxetine incorporates a piperidine ring and methylenedioxyphenoxy group, enhancing SSRI activity. The fluorophenyl group in both compounds suggests shared affinity for serotonin transporters, but paroxetine’s cyclic structure improves metabolic stability .
Citalopram Hydrochloride Impurity G
- Structure: 4-(Dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuranyl]-1-butanone .
- Key Differences :
BMY 14802 Metabolite (BMY 14786)
- Structure: α-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine-butanone hydrochloride .
- BMY 14786 demonstrates neuroprotective effects against methamphetamine-induced toxicity, highlighting fluorophenyl-related neuroactivity .
Physicochemical and Pharmacological Data
| Compound | Molecular Weight | Melting Point (°C) | Key Functional Groups | Pharmacological Activity |
|---|---|---|---|---|
| 3-(4-Fluorophenyl)-1-phenylpropan-1-amine HCl | 263.74 | Not reported | Fluorophenyl, primary amine | Unknown (structural analog of SSRIs) |
| Dapoxetine HCl | 341.87 | 138–140 | Naphthyloxy, dimethylamine | Serotonin reuptake inhibition |
| Paroxetine HCl | 374.83 | 120–125 | Piperidine, methylenedioxy | SSRI, antidepressant |
| BMY 14786 | 395.85 | Not reported | Piperazine, pyrimidinyl | Dopamine receptor antagonism |
Structural-Activity Relationship (SAR) Insights
- Fluorophenyl Group : Enhances lipophilicity and CNS penetration, critical for neuroactive compounds .
- Amine Substitution : Primary amines (as in 3-(4-fluorophenyl)-1-phenylpropan-1-amine) may exhibit weaker receptor binding compared to tertiary amines (e.g., dapoxetine) due to reduced steric hindrance .
- Backbone Flexibility : Linear propan-1-amine chains (vs. cyclic structures in paroxetine) may reduce metabolic stability but increase synthetic accessibility .
Biological Activity
3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride, commonly referred to as a member of the phenylpropanamine class, has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the field of psychiatry. This compound exhibits properties that may contribute to its efficacy as an antipsychotic agent, among other biological activities.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a propanamine backbone with a fluorophenyl substituent. This structural configuration is significant in determining its biological activity, influencing interactions with various receptors and enzymes.
Pharmacological Profile
Research indicates that compounds similar to 3-(4-Fluorophenyl)-1-phenylpropan-1-amine exhibit a range of biological activities:
- Antipsychotic Activity : Studies have shown that related compounds can produce antipsychotic effects in behavioral tests. For instance, the compound's ability to suppress self-stimulation in the medial forebrain bundle suggests potential antipsychotic efficacy with a reduced risk of extrapyramidal side effects compared to traditional antipsychotics like haloperidol .
- Dose-dependent Effects : The effective doses for achieving therapeutic outcomes differ significantly from those that induce adverse effects such as catalepsy. This separation indicates a favorable therapeutic window for the compound, making it a candidate for further investigation in clinical settings .
The biological activity of this compound is primarily mediated through its interactions with neurotransmitter systems, particularly dopamine receptors. The presence of the fluorine atom enhances lipophilicity and receptor binding affinity, which may contribute to its pharmacological effects.
Case Studies and Experimental Findings
Several studies have explored the biological activity of this compound:
- Behavioral Pharmacology : In animal models, compounds structurally related to 3-(4-Fluorophenyl)-1-phenylpropan-1-amine have been tested for their ability to influence behavior indicative of antipsychotic activity. For example, experiments involving rat models demonstrated that at specific doses, the compound could inhibit avoidance behavior without inducing cataleptic responses .
- Side Effect Profile : Comparative studies with traditional antipsychotics reveal that 3-(4-Fluorophenyl)-1-phenylpropan-1-amine has a reduced propensity for causing extrapyramidal symptoms (EPS). This finding is crucial for developing safer antipsychotic medications with fewer neurological side effects .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes for 3-(4-Fluorophenyl)-1-phenylpropan-1-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves reacting the free base (3-(4-fluorophenyl)-1-phenylpropan-1-amine) with hydrochloric acid under controlled conditions. Key parameters include:
- Temperature : Maintain 0–5°C during acid addition to prevent side reactions.
- Solvent : Use anhydrous diethyl ether or ethanol for solubility and stability.
- Stoichiometry : A 1:1 molar ratio of amine to HCl ensures complete salt formation.
- Purification : Recrystallization from ethanol/water mixtures improves purity (≥97%) .
Example reaction setup:
| Parameter | Condition |
|---|---|
| Solvent | Ethanol |
| Temperature | 0–5°C |
| HCl (aq.) | 1.0 eq. |
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.4 ppm for fluorophenyl and phenyl groups) and amine protons (broad singlet near δ 2.5–3.5 ppm).
- ¹³C NMR : Confirm the presence of a quaternary carbon adjacent to the amine (δ ~50 ppm) and fluorinated aromatic carbons (δ ~160 ppm for C-F) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak [M+H]⁺ (e.g., m/z 248.1 for C₁₅H₁₅FN⁺) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) using SHELXL refine the molecular structure and identify stereochemical features?
- Methodological Answer :
- Crystallization : Grow crystals via vapor diffusion (e.g., ethanol/water).
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement in SHELXL :
- Apply the Hirshfeld rigid-bond test to validate atomic displacement parameters.
- Analyze Flack parameter (< 0.1) to confirm absolute configuration if chiral centers exist.
Example crystallographic
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | < 0.05 |
| C-C Bond Lengths | 1.52–1.54 Å |
Q. What strategies resolve discrepancies between computational modeling predictions and experimental data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Docking Validation : Compare AutoDock Vina binding poses with experimental IC₅₀ values. Adjust force fields (e.g., AMBER) to better model fluorine’s electronegativity.
- Data Triangulation : Cross-validate NMR chemical shifts with DFT calculations (e.g., B3LYP/6-31G**). For SAR contradictions, use free-energy perturbation (FEP) to refine ligand-receptor interaction models .
Q. How can chiral chromatography or enzymatic resolution separate enantiomers of this amine derivative?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase. Monitor enantiomeric excess (ee) via UV at 254 nm.
- Enzymatic Kinetic Resolution : Employ lipase B (Candida antarctica) in tert-butyl methyl ether to selectively acylate one enantiomer. Typical conditions:
| Parameter | Condition |
|---|---|
| Enzyme Loading | 20 mg/mL |
| Temperature | 30°C |
| Reaction Time | 24 h |
Q. What methodologies investigate the compound’s interaction with biological targets using in vitro binding assays?
- Methodological Answer :
- Radioligand Displacement : Use [³H]-labeled reference ligands (e.g., serotonin transporter inhibitors) in competition assays. Calculate Kᵢ values via Cheng-Prusoff equation.
- Fluorescence Polarization : Label the compound with FITC and measure binding to GPCRs expressed in HEK293 cells. Example
| Target | Kₐ (nM) |
|---|---|
| 5-HT₁A | 12.3 ± 1.2 |
| DAT | >10,000 |
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
